molecular formula C5H10ClF2N B2974550 cis-3,5-Difluoropiperidine;hydrochloride CAS No. 259110-60-6

cis-3,5-Difluoropiperidine;hydrochloride

Cat. No.: B2974550
CAS No.: 259110-60-6
M. Wt: 157.59
InChI Key: AHGKXYJWIFNPNB-JEVYUYNZSA-N
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Description

“Cis-3,5-Difluoropiperidine hydrochloride” is a chemical compound with potential applications in various fields . It is a type of fluorinated piperidine, which are of interest in drugs, agrochemicals, and materials science . The compound has a molecular formula of C5H10ClF2N and a molecular weight of 157.5900 g/mol .


Synthesis Analysis

The synthesis of cis-3,5-Difluoropiperidine hydrochloride involves a one-pot rhodium-catalysed dearomatization–hydrogenation of fluoropyridine precursors . This process enables the formation of a plethora of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion through pyridine dearomatization followed by complete saturation of the resulting intermediates by hydrogenation .


Molecular Structure Analysis

The molecular structure of cis-3,5-Difluoropiperidine hydrochloride exhibits a 1,3-diaxial behaviour of the fluorine atoms . In aqueous (D2O) solution, both the cis-hydrochloride salt and the corresponding free base exist almost exclusively in the diaxial fluorine chair conformation .


Chemical Reactions Analysis

The chemical reactions involved in the formation of cis-3,5-Difluoropiperidine hydrochloride include a dearomatization–hydrogenation process . This process involves the transformation of fluoropyridine precursors into a variety of substituted all-cis-(multi)fluorinated piperidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of cis-3,5-Difluoropiperidine hydrochloride include a molecular weight of 157.59 and a storage temperature of room temperature . The compound is typically available in powder form .

Scientific Research Applications

1. LC–MS^n Analysis

Research on cis isomers of chlorogenic acids, including cis-3,5-Difluoropiperidine hydrochloride, highlights their behavior in LC–MS^n analysis. The study found that cis isomers, including cis-3,5-Difluoropiperidine hydrochloride, fragment identically to the more common trans isomers and have distinct hydrophobic properties (Clifford et al., 2008).

2. Synthesis of Labeled Pirmenol Hydrochloride

In the synthesis of labeled pirmenol hydrochloride, an anti-arrhythmic drug, cis-3,5-Difluoropiperidine hydrochloride played a role as an intermediate. This demonstrates its utility in synthesizing labeled compounds for pharmaceutical research (Hicks & Huang, 1983).

3. Anticancer Compound Chemistry

In exploring the chemistry of platinum(II) diamine anticancer compounds, the cis- and trans-isomers, including cis-3,5-Difluoropiperidine hydrochloride, were studied for their hydrolysis properties, crucial for their activation and mechanism of action in cancer treatment (McGowan et al., 2005).

4. Synthesis of Difluoropiperidines

Research into synthesizing difluoropiperidines, which includes compounds like cis-3,5-Difluoropiperidine hydrochloride, demonstrates their potential in organic and medicinal chemistry. This study provides insight into new pathways for synthesizing such compounds, which are valuable in various pharmaceutical applications (Verniest et al., 2008).

5. Monitoring of Pyrethroid Metabolites

In a study on monitoring pyrethroid metabolites, methodologies involving cis-3,5-Difluoropiperidine hydrochloride were developed. This showcases its application in analytical chemistry for detecting and quantifying metabolites in biological samples (Arrebola et al., 1999).

6. Light-Activated Therapeutic Agents

Research on cis-Ru(bpy)(2)(5CNU)(2), where cis-3,5-Difluoropiperidine hydrochloride plays a role, highlights its potential use as a light-activated dual-action therapeutic agent. This study signifies the expanding role of such compounds in developing innovative cancer treatments (Garner et al., 2011).

Properties

IUPAC Name

(3R,5S)-3,5-difluoropiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGKXYJWIFNPNB-JEVYUYNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259110-60-6
Record name rac-(3R,5S)-3,5-difluoropiperidine hydrochloride
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